molecular formula C24H23FN2O5S B2882319 ethyl 2-(2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzoate CAS No. 920222-51-1

ethyl 2-(2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzoate

Cat. No.: B2882319
CAS No.: 920222-51-1
M. Wt: 470.52
InChI Key: LPJKZTQLNHFTRY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a fluorophenyl group, a thioether linkage, a methoxy-substituted pyridinone, and an acetamido benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the 4-fluorophenyl thioether: This step involves the reaction of 4-fluorothiophenol with a suitable alkylating agent to form the 4-fluorophenyl thioether.

    Synthesis of the pyridinone core: The pyridinone core can be synthesized through a cyclization reaction involving a methoxy-substituted precursor.

    Coupling reactions: The thioether and pyridinone intermediates are then coupled under appropriate conditions to form the desired product.

    Final esterification: The final step involves esterification to introduce the ethyl benzoate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyridinone and ester moieties can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

    Material Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl and thioether groups can enhance binding affinity and specificity, while the pyridinone and acetamido moieties can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzoate
  • Ethyl 2-(2-(2-(((4-bromophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzoate
  • Ethyl 2-(2-(2-(((4-methylphenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzoate

Uniqueness

Ethyl 2-(2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzoate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability, binding affinity, and overall pharmacokinetic profile compared to its chloro, bromo, or methyl analogs.

Properties

IUPAC Name

ethyl 2-[[2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O5S/c1-3-32-24(30)19-6-4-5-7-20(19)26-23(29)14-27-13-22(31-2)21(28)12-17(27)15-33-18-10-8-16(25)9-11-18/h4-13H,3,14-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJKZTQLNHFTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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